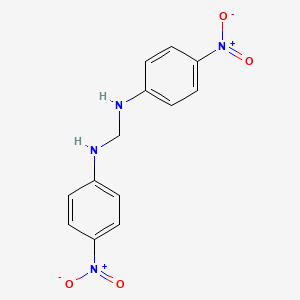

N,N'-bis(4-nitrophenyl)methanediamine

Description

Contextualization within Organic Chemistry and Advanced Materials Science

In the field of organic chemistry, N,N'-bis(4-nitrophenyl)methanediamine is classified as an aromatic diamine. evitachem.com The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the reactivity of the molecule, particularly its electrophilicity and nucleophilicity. evitachem.com This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. wisdomlib.org For instance, the nitro groups can be reduced to amino groups, yielding N,N'-bis(4-aminophenyl)methanediamine, a precursor to other derivatives with different chemical properties and applications. wisdomlib.org

In advanced materials science, this compound is of interest for its potential applications in the development of novel materials. Its aromatic structure makes it a candidate for incorporation into polymers and dyes. wisdomlib.org More significantly, it has been identified as a promising metal-free, purely organic piezoelectric material. chemrxiv.org The quest for such materials is driven by their potential biocompatibility and biodegradability, making them suitable for applications in medical devices and bioelectronics. chemrxiv.org

Interactive Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Typically a yellow crystalline solid |

| Melting Point | Approximately 150-160°C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167); poorly soluble in water |

| Stability | Generally stable under standard laboratory conditions, but may decompose upon prolonged exposure to light or heat |

Significance of the Bis-arylmethanediamine Class in Contemporary Chemical Research

The bis-arylmethanediamine class of compounds, to which this compound belongs, holds considerable significance in contemporary chemical research. These compounds are versatile building blocks for the synthesis of a variety of heterocyclic and polymeric structures.

One notable application is in the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines. Research has shown that N,N'-bisarylmethanediamines undergo acid-catalyzed cyclocondensation with formaldehyde (B43269) to form these hexahydrotriazines. These triazine derivatives are stable compounds with applications in polymer chemistry as crosslinking agents to enhance mechanical properties and thermal stability. chemimpex.com They are also used in the development of advanced materials such as flame retardants and coatings. chemimpex.com

Furthermore, bis-arylmethanediamines are precursors for the synthesis of Schiff bases. Schiff bases are compounds containing an azomethine group (-C=N-) and are formed by the condensation of a primary amine with a carbonyl compound. wisdomlib.orgresearchgate.net They are of significant interest in coordination chemistry as they readily form stable complexes with a wide range of metal ions. wisdomlib.orgresearchgate.net These Schiff base complexes have diverse applications, including in catalysis, materials chemistry, and as dyes and pigments. wisdomlib.orgijcrt.org The versatility and stability of Schiff base ligands make them a focal point in the design of new functional materials. ijcrt.org

The ability of the bis-arylmethanediamine scaffold to be readily modified allows for the tuning of the properties of the resulting materials, making this class of compounds a valuable tool for chemists and material scientists.

Structure

3D Structure

Properties

CAS No. |

39809-82-0 |

|---|---|

Molecular Formula |

C13H12N4O4 |

Molecular Weight |

288.26 g/mol |

IUPAC Name |

N,N'-bis(4-nitrophenyl)methanediamine |

InChI |

InChI=1S/C13H12N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8,14-15H,9H2 |

InChI Key |

WJAVZYFSJAYPMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Bis 4 Nitrophenyl Methanediamine

Established Synthetic Routes to N,N'-bis(4-nitrophenyl)methanediamine

The primary and most well-documented method for the synthesis of this compound involves the condensation reaction between 4-nitroaniline (B120555) and formaldehyde (B43269). researchgate.net This reaction is a classic example of the formation of a methylene-bridged diarylamine.

Reactant Selection and Stoichiometric Considerations

The synthesis of this compound fundamentally relies on the reaction between 4-nitroaniline and formaldehyde. 4-nitroaniline provides the aromatic amine framework, while formaldehyde serves as the one-carbon electrophile that forms the methylene (B1212753) bridge between two molecules of the aniline.

The stoichiometry of the reaction is a critical factor in maximizing the yield of the desired product. Theoretically, a 2:1 molar ratio of 4-nitroaniline to formaldehyde is required for the formation of this compound. An excess of 4-nitroaniline can lead to unreacted starting material, complicating purification. Conversely, an excess of formaldehyde can promote the formation of polymeric byproducts or the more complex 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine, particularly under acidic conditions. acs.org Careful control of the reactant ratios is therefore essential for an efficient and clean reaction.

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalysis

The optimization of reaction conditions is paramount in achieving high yields and purity of this compound. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The reaction is commonly conducted in polar protic solvents such as methanol (B129727) or ethanol (B145695). researchgate.net These solvents are effective at solubilizing the reactants and facilitating the reaction. The choice of solvent can influence the reaction rate and the solubility of the product, which in turn affects its isolation and purification.

Temperature Control: The reaction temperature is generally maintained at a moderate level, often below 50°C. researchgate.net Elevated temperatures can lead to the formation of undesired side products and decomposition of the reactants or the product. Precise temperature control is crucial for directing the reaction towards the formation of the desired methanediamine (B1196670).

Catalysis: The condensation reaction can be facilitated by the use of either acidic or basic catalysts. researchgate.net Acid catalysts can protonate the formaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine group of 4-nitroaniline. Base catalysts, on the other hand, can deprotonate the amine, increasing its nucleophilicity. The choice between an acid or base catalyst can depend on the specific reaction setup and the desired outcome. For instance, strongly acidic conditions might favor the formation of the hexahydrotriazine derivative. acs.org

Interactive Data Table: Optimization of this compound Synthesis

| Parameter | Condition | Rationale | Potential Issues |

| Reactant Ratio (4-nitroaniline:formaldehyde) | 2:1 (molar) | Stoichiometrically favored for the desired product. | Deviation can lead to unreacted starting material or side products. |

| Solvent | Methanol, Ethanol | Good solubility for reactants, facilitates reaction. | May require specific conditions for product precipitation. |

| Temperature | < 50°C | Minimizes side reactions and decomposition. | Higher temperatures can lead to polymer formation. |

| Catalyst | Acidic or Basic | Increases reaction rate by activating formaldehyde or the amine. | Can promote the formation of byproducts like hexahydrotriazines. |

Functionalization and Derivatization Strategies

The chemical structure of this compound offers multiple sites for functionalization, including the secondary amine nitrogen centers and the aromatic rings. These modifications can be used to tune the electronic and steric properties of the molecule for various applications.

Modifications via Amine Nitrogen Centers

The secondary amine nitrogens in this compound are potential nucleophiles, although their reactivity is significantly diminished by the electron-withdrawing nitro groups on the phenyl rings. Nevertheless, under appropriate conditions, these nitrogens can undergo reactions such as N-alkylation and N-acylation.

Substituent Effects on Aromatic Ring Systems

The two p-nitrophenyl groups dominate the electronic properties of this compound. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. rsc.org This has several important consequences for the reactivity of the aromatic rings.

The strong deactivation of the aromatic rings makes them significantly less susceptible to electrophilic aromatic substitution reactions. Any such reaction would be expected to occur at the positions meta to the nitro group, which are the least deactivated.

Conversely, the electron deficiency of the aromatic rings makes them more susceptible to nucleophilic aromatic substitution, although this would still require a good leaving group on the ring.

The electronic properties of the molecule can be further modulated by introducing other substituents onto the aromatic rings. Electron-donating groups would counteract the effect of the nitro groups to some extent, increasing the electron density on the rings and potentially altering the reactivity of the amine nitrogens. Conversely, additional electron-withdrawing groups would further decrease the electron density. The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds, and data for various substituents on p-nitroaniline derivatives can offer insights into the expected electronic effects in the this compound system. researchgate.netlibretexts.org

Advanced Chemical Transformations and Reaction Mechanisms

Beyond simple functionalization, this compound can participate in more complex chemical transformations. A notable example is its acid-catalyzed cyclocondensation with formaldehyde to form 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine. acs.org

This transformation involves the reaction of the secondary amine with additional formaldehyde molecules, leading to the formation of a six-membered heterocyclic ring. The reaction mechanism likely proceeds through the formation of an iminium ion intermediate, which is then attacked by another amine molecule. This process repeats to form the cyclic triazine structure. The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a known reaction for primary amines and formaldehyde. wikipedia.org In the case of this compound, the molecule can be considered a precursor that reacts further with formaldehyde under acidic conditions to yield the triazine.

Another significant transformation is the reduction of the nitro groups. The two nitro groups can be reduced to amino groups, for example, through catalytic hydrogenation. jetir.org This transformation converts this compound into N,N'-bis(4-aminophenyl)methanediamine, a compound with significantly different electronic properties and reactivity. The resulting primary amino groups can then be subjected to a wide range of further reactions, such as diazotization, opening up numerous possibilities for the synthesis of more complex molecules. evitachem.com

Acid-Catalyzed Cyclocondensation Reactions

This compound serves as a key precursor in acid-catalyzed cyclocondensation reactions, particularly with aldehydes such as formaldehyde. These reactions are fundamental in the synthesis of more complex heterocyclic structures. Research has demonstrated that in the presence of an acid catalyst like formic acid, this compound undergoes a smooth reaction with aqueous formaldehyde. researchgate.netnih.gov This transformation is typically carried out in a suitable solvent, such as acetonitrile, under reflux conditions to facilitate the reaction. researchgate.netnih.gov The electron-withdrawing nature of the two 4-nitrophenyl groups on the diamine influences its reactivity in these condensation processes. The acid catalysis is crucial for activating the formaldehyde and facilitating the subsequent cyclization steps, leading to the formation of stable heterocyclic products.

Formation of 1,3,5-Triaryl-1,3,5-hexahydrotriazines

A significant application of the acid-catalyzed cyclocondensation of this compound is the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines. Specifically, the reaction with aqueous formaldehyde in refluxing acetonitrile, catalyzed by formic acid, yields 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine. researchgate.netnih.gov This reaction is part of a broader methodology applicable to various N,N'-bisarylmethanediamines that possess electron-withdrawing groups on the aromatic rings. researchgate.net The formation of the hexahydrotriazine ring involves the systematic incorporation of methylene bridges from formaldehyde, linking three molecules of the original arylamine precursor. The resulting 1,3,5-triaryl-1,3,5-hexahydrotriazines are stable compounds that can be stored at room temperature for extended periods. researchgate.net

Below is a table summarizing the synthesis of 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine from its diamine precursor.

| Reactants | Catalyst | Solvent | Conditions | Product |

| This compound, Formaldehyde (aq) | Formic Acid | Acetonitrile | Reflux | 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine |

Table 1: Synthesis of 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine.

Exploration of Reaction Intermediates (e.g., Dimethylenetriamines)

The mechanism of the formation of 1,3,5-hexahydrotriazines from amines and formaldehyde has been a subject of scientific inquiry, with several proposed intermediates. researchgate.net In the context of the conversion of N,N'-bisarylmethanediamines to hexahydrotriazines, studies have explored the role of specific intermediates. While direct evidence for intermediates like methylenediamine and dimethylenetriamine in many reactions remains elusive, related studies provide strong inferential support for their existence. researchgate.net

For instance, in the reaction of 2-aminopyrimidine (B69317) with aqueous formaldehyde, manipulating the reactant stoichiometry (a 3:2 ratio of amine to formaldehyde) allowed for the successful isolation of N,N',N''-tris(2-pyrimidinyl)dimethylenetriamine. researchgate.netnih.gov This isolated dimethylenetriamine intermediate, upon subsequent reaction with another molecule of formaldehyde, yielded the corresponding 1,3,5-tris(2-pyrimidinyl)-1,3,5-hexahydrotriazine. researchgate.netnih.gov This finding suggests that dimethylenetriamine-type structures are plausible and key intermediates in the pathway to forming the final hexahydrotriazine ring from N,N'-bisarylmethanediamines.

Green Chemistry Approaches in this compound Synthesis

The conventional synthesis of this compound involves the reaction of 4-nitroaniline with formaldehyde, often using solvents like methanol or ethanol. evitachem.com In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methodologies for related compounds, which can be applied to the synthesis of the title compound. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Promising green chemistry techniques include ultrasound-assisted and microwave-assisted synthesis, as well as solvent-free reaction conditions.

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a valuable tool in green organic synthesis. ksu.edu.sanih.gov Ultrasound irradiation can enhance reaction rates, improve yields, and allow for milder reaction conditions, often reducing reaction times from hours to minutes. nih.gov For example, a modified green synthesis for 4,4'-methylenedianiline, a structurally similar compound, was developed using a natural kaolinite (B1170537) clay catalyst in an ultrasonic bath. nih.gov This method avoids harsh solvents and promotes efficiency. The application of ultrasound to the synthesis of this compound could similarly offer a cleaner and more rapid reaction pathway. nih.govsemanticscholar.org

Microwave-Assisted Synthesis (MAOS) : MAOS is another established green technique that significantly accelerates organic reactions. unito.itrsc.org The use of microwave irradiation can lead to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. lew.ro This methodology has been successfully applied to the synthesis of a wide range of N-heterocycles and other nitrogen-containing compounds, often under catalyst-free or solvent-free conditions. unito.itnih.gov

Solvent-Free Synthesis : Performing reactions under solvent-free or "dry grinding" conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to chemical pollution. rsc.orgcmu.edu Reactions are carried out by grinding solid reactants together, sometimes with a solid catalyst. This technique has been shown to be highly efficient for various condensation reactions. rsc.org

The table below summarizes potential green approaches applicable to the synthesis of this compound based on methodologies used for similar compounds.

| Green Approach | Key Features | Potential Advantages |

| Ultrasound-Assisted | Use of high-frequency sound waves (e.g., 42 kHz) nih.gov; often with natural catalysts (e.g., kaolinite) nih.gov | Shorter reaction times, milder conditions, improved yields, energy efficiency. nih.gov |

| Microwave-Assisted (MAOS) | Dielectric heating promotes rapid and uniform temperature rise. lew.ro | Drastic reduction in reaction times, higher yields, increased product purity. unito.it |

| Solvent-Free Grinding | Mechanical grinding of solid reactants, sometimes with a catalyst. rsc.org | Eliminates solvent waste, simple procedure, high efficiency. cmu.edu |

Table 2: Potential Green Chemistry Approaches for Synthesis.

Structural Elucidation and Solid State Chemistry of N,n Bis 4 Nitrophenyl Methanediamine

Advanced Crystallographic Analysis

Crystallographic studies are indispensable for the precise determination of molecular and crystal structures. For N,N'-bis(4-nitrophenyl)methanediamine, both single-crystal and powder X-ray diffraction techniques are essential to fully characterize its solid-state form.

Single Crystal X-ray Diffraction Studies

The crystal system and space group define the symmetry of the crystal lattice. For the related compound, N,N'-bis(3-nitrophenyl)methanediamine, crystallographic analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net It is plausible that this compound could crystallize in a similar system, although the different substitution pattern may lead to a different packing arrangement and, consequently, a different space group.

Table 1: Crystallographic Data for N,N'-bis(3-nitrophenyl)methanediamine (for comparison)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

Data sourced from a study on the 3-nitro isomer and provided for comparative purposes. researchgate.net

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c, α, β, γ) are determined with high precision from SC-XRD data. For N,N'-bis(3-nitrophenyl)methanediamine, the molecule lies on a crystallographic twofold axis. researchgate.net The molecular conformation of these types of compounds is of particular interest. The C-N-C-N-C fragment in the 3-nitro isomer adopts a nearly perpendicular conformation, which is influenced by anomeric effects. researchgate.net A similar non-planar conformation would be expected for this compound.

Table 2: Unit Cell Parameters for N,N'-bis(3-nitrophenyl)methanediamine (for comparison)

| Parameter | Value |

|---|---|

| a (Å) | 16.317(3) |

| b (Å) | 5.965(1) |

| c (Å) | 13.373(3) |

| β (°) | 109.58(3) |

| V (ų) | 1225.8(4) |

Data sourced from a study on the 3-nitro isomer and provided for comparative purposes. researchgate.net

The anomeric effect is a stereoelectronic effect that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a saturated ring to prefer an axial orientation. In acyclic systems like this compound, a related phenomenon, known as the generalized anomeric effect, influences the conformation around the N-C-N bonds. This effect arises from the interaction between the lone pair of electrons on one nitrogen atom and the antibonding orbital (σ*) of the adjacent C-N bond.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phase(s) present. While specific PXRD patterns for this compound have not been detailed in the available literature, this technique would be essential for confirming the phase purity of a synthesized batch, identifying polymorphic forms, and determining the degree of crystallinity. rsc.org A typical PXRD experiment involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, can be compared to simulated patterns derived from single-crystal data to verify the bulk structure.

Supramolecular Architecture and Intermolecular Interactions

The way individual molecules of this compound pack together in the crystal lattice defines its supramolecular architecture. This packing is dictated by a variety of non-covalent intermolecular interactions.

In the crystal structure of the related N,N'-bis(3-nitrophenyl)methanediamine, molecules are linked into complex sheets through a combination of N-H···O and C-H···O hydrogen bonds. researchgate.net Given the presence of N-H donors and the strongly electron-withdrawing nitro groups, which enhance the acidity of the N-H protons and act as hydrogen bond acceptors, similar interactions are expected to be prominent in the crystal packing of this compound.

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H | O (nitro) |

| Hydrogen Bonding | C-H (aromatic/methylene) | O (nitro) |

Characterization of Hydrogen Bonding Networks (N-H...O, C-H...O)

Based on its molecular structure, this compound possesses the necessary functional groups to form hydrogen bonds, which are crucial in dictating its solid-state architecture. The molecule contains two secondary amine groups (N-H), which act as hydrogen bond donors, and six potential hydrogen bond acceptor sites located on the oxygen atoms of the two nitro groups (-NO₂). lookchem.com

Table 1: Potential Hydrogen Bonding in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H (amine) | O (nitro) | Strong Hydrogen Bond |

Investigation of π-π Stacking and Other Non-Covalent Interactions

The presence of two nitrophenyl rings in the structure of this compound suggests that π-π stacking interactions are a significant factor in its crystal packing. These interactions occur between the electron-rich aromatic rings of neighboring molecules. The electron-withdrawing nature of the nitro groups polarizes the aromatic rings, which can influence the geometry of the stacking, favoring offset or parallel-displaced arrangements to minimize electrostatic repulsion and maximize attraction.

Analysis of Crystal Packing Motifs and Molecular Stacking

Without experimental data, the precise crystal packing motifs cannot be determined. However, it is known that this compound has been investigated for piezoelectric applications. chemrxiv.org This suggests that the compound likely crystallizes in a non-centrosymmetric space group, a prerequisite for piezoelectricity. The combination of directional hydrogen bonds (N-H...O) and π-π stacking interactions would be expected to guide the assembly of molecules into specific motifs, such as sheets or columns, leading to a stable, three-dimensional, non-centrosymmetric lattice.

Crystallization Phenomena and Morphology Control

This compound is described as a yellow crystalline solid. evitachem.com It can be synthesized from 4-nitroaniline (B120555) and formaldehyde (B43269) and purified via recrystallization. evitachem.com

Influence of Solvent Polarity and Solubility on Crystal Growth

The growth of this compound crystals is highly dependent on the choice of solvent. The compound is reported to be soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in water. evitachem.com This solubility profile is critical for selecting an appropriate solvent system for recrystallization.

The polarity of the solvent influences both the solubility of the compound and the interactions between the solvent and the growing crystal faces. In polar solvents like ethanol, solvent molecules can interact with the polar nitro and amine groups on the crystal surface, potentially inhibiting or promoting growth on specific crystallographic faces. This interaction can alter the crystal's final shape, or habit. mdpi.com The rate of cooling and the level of supersaturation during the crystallization process are also key parameters that affect crystal size and quality.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Polarity |

|---|---|---|

| Water | Poorly Soluble | High |

| Ethanol | Soluble | High |

Polymorphism and Phase Transitions

There is no specific information in the surveyed literature confirming the existence of polymorphs or detailing any phase transitions for this compound. Polymorphism, the ability of a substance to exist in more than one crystal structure, is common in complex organic molecules and is often influenced by crystallization conditions. researchgate.net Different polymorphs can exhibit distinct physical properties, and it is plausible that this compound could form different crystalline phases under varying solvent or temperature conditions. However, dedicated studies to identify and characterize such polymorphs have not been reported.

Identification of Different Crystalline Forms

A thorough search of available scientific literature and crystallographic databases did not yield any specific studies identifying or characterizing different crystalline forms (polymorphs) of this compound. Therefore, no data tables of crystallographic parameters for different polymorphs can be provided.

Correlation of Phase Transformations with Structural Changes

In the absence of any identified crystalline forms or studies on the thermal behavior of this compound, no information is available to correlate phase transformations with specific structural changes in the solid state.

Spectroscopic Data for this compound Not Available

Following a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, it has been determined that specific, experimentally-derived data for NMR (¹H, ¹³C, and 2D), IR, and Raman spectroscopy are not available in the public domain through the conducted searches.

While online databases indicate the existence of spectral information for this compound, the actual spectral data, such as chemical shifts (ppm) for NMR or absorption frequencies (cm⁻¹) for IR and Raman spectroscopy, could not be retrieved. The search results yielded information for structurally related but distinct compounds, such as the ortho- and meta-isomers, as well as imine and carbonate analogues. However, this information is not applicable for the detailed analysis of the specified para-isomer, this compound.

Due to the absence of the necessary factual data, it is not possible to generate a scientifically accurate article that meets the requirements of the prompt, which includes detailed research findings and data tables for the specified spectroscopic techniques. An article cannot be provided without the foundational experimental data.

Spectroscopic Characterization and Advanced Analytical Techniques for N,n Bis 4 Nitrophenyl Methanediamine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound, confirming its molecular formula, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For N,N'-bis(4-nitrophenyl)methanediamine, the molecular formula is C₁₃H₁₂N₄O₄. evitachem.comlookchem.com HRMS analysis can precisely measure the mass of the molecular ion, which is then compared to the calculated theoretical exact mass. The theoretical exact mass for this compound is 288.08585488 Da. lookchem.com An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity and elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₄ |

| Theoretical Exact Mass (Da) | 288.08585488 |

| Nominal Mass (Da) | 288 |

Combining chromatography with mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a standard method for assessing the purity of a sample and confirming the identity of its components. In LC-MS, the sample is first injected into a liquid chromatograph, which separates the mixture into its individual components based on their chemical and physical properties. Each separated component then elutes from the chromatography column and enters the mass spectrometer, which acts as a detector.

This technique is highly effective for analyzing the product of a chemical synthesis to identify the target compound, any unreacted starting materials, byproducts, or other impurities. For this compound, an LC-MS analysis would typically show a primary peak at a specific retention time corresponding to the compound. The mass spectrum associated with this peak would display the mass of the molecular ion. In positive ion mode using electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would be observed at an m/z value corresponding to its exact mass plus the mass of a proton (approximately 289.0931). The purity of the sample can be estimated by comparing the area of the main peak to the total area of all detected peaks.

| Parameter | Expected Observation |

|---|---|

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Ion | [M+H]⁺ (protonated molecule) |

| Expected m/z | ~289.0931 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and stoichiometric formula.

The molecular formula for this compound is C₁₃H₁₂N₄O₄, with a molecular weight of 288.26 g/mol . evitachem.comlookchem.com The theoretical elemental composition can be calculated from this formula. An experimental analysis of a pure sample is expected to yield percentages that are in very close agreement (typically within ±0.4%) with these theoretical values, thus verifying the stoichiometry of the compound.

| Element | Symbol | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|---|

| Carbon | C | 54.17% | 54.21% |

| Hydrogen | H | 4.20% | 4.18% |

| Nitrogen | N | 19.43% | 19.40% |

| Oxygen | O | 22.20% | 22.21% |

Computational Chemistry and Theoretical Investigations of N,n Bis 4 Nitrophenyl Methanediamine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict various molecular properties. However, specific DFT calculations for N,N'-bis(4-nitrophenyl)methanediamine are not documented in the available research.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A search for studies reporting the HOMO-LUMO energy gap of this compound did not yield any specific calculated values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. While this compound has been mentioned in the context of materials science for its potential polar properties, detailed MEP maps and analyses derived from DFT calculations for this specific compound were not found.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as infrared (IR) and Raman spectra, allowing for precise assignments of vibrational modes. No studies presenting calculated vibrational frequencies for this compound could be located.

Geometric Optimization and Conformation Prediction

Determining the most stable three-dimensional structure of a molecule is a primary step in computational chemistry. This is achieved through geometry optimization. While the structures of analogous compounds have been studied, detailed reports on the optimized geometry, bond lengths, and bond angles for this compound resulting from DFT calculations are not available.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational dynamics and behavior in different environments.

Investigation of Conformational Dynamics in Solution and Solid State

The conformational flexibility of this compound in different phases, such as in solution or the solid state, is a key aspect of its behavior. However, no published MD simulation studies investigating these dynamics for the specified compound were identified.

Elucidation of Intermolecular Interaction Dynamics

Computational methods are pivotal in understanding the non-covalent forces that govern the supramolecular assembly of this compound in the solid state. The presence of nitro groups (strong hydrogen bond acceptors), N-H groups (hydrogen bond donors), and aromatic rings suggests a complex interplay of intermolecular interactions.

Analysis of closely related structures provides insight into the expected interaction dynamics. For the isomeric compound, N,N′-bis(3-nitrophenyl)methanediamine, X-ray crystallography has shown that molecules are linked into complex sheets through a combination of one N—H⋯O and two C—H⋯O hydrogen bonds. researchgate.netnih.gov Similarly, studies on other nitrophenyl derivatives reveal the significant role of C-H···O and C-H···π(arene) hydrogen bonds in forming extended molecular networks. nih.gov The nitro group is frequently involved in interactions, including amine-N—H⋯O(nitro) hydrogen bonding, phenyl-C—H⋯O(nitro) contacts, and even weak π-interactions between nitro groups or between a nitro group and a benzene (B151609) ring. nih.govnih.gov

Theoretical tools such as Hirshfeld surface (HS) analysis and energy framework calculations are employed to quantify and visualize these interactions. semanticscholar.orgchemrxiv.org Hirshfeld analysis maps intermolecular contacts on a 3D molecular surface, allowing for the identification and quantification of the relative contributions of different interactions, such as H···H, O···H, and C···H contacts. semanticscholar.org Energy framework analysis provides a visual representation of the strength and topology of intermolecular interaction energies within the crystal lattice. chemrxiv.org This method helps to identify the propagation of stronger interactions and reveals anisotropy in the crystal packing, which is often correlated with the material's mechanical properties. chemrxiv.org

| Interaction Type | Description | Observed in Related Compounds |

|---|---|---|

| N—H⋯O | Classical hydrogen bond between the amine hydrogen and a nitro oxygen. | Yes researchgate.netnih.govnih.gov |

| C—H⋯O | Weaker hydrogen bond involving aromatic or methylene (B1212753) C-H donors and nitro oxygen acceptors. | Yes researchgate.netnih.govnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Yes nih.gov |

| C—H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | Yes nih.gov |

| Nitro-π Interactions | Weak interactions involving the nitro group and a benzene π-system. | Yes nih.gov |

Quantum Mechanical (QM) Studies

Quantum mechanical calculations offer a fundamental understanding of the electronic structure, stability, and reactivity of this compound. These studies are essential for interpreting experimental data and predicting molecular properties.

The N-C-N fragment within the methanediamine (B1196670) core is a site of significant electronic interest due to the potential for anomeric effects. An anomeric effect is a stereoelectronic interaction involving the donation of electron density from a lone pair on a heteroatom (in this case, nitrogen) into an adjacent anti-periplanar σ* antibonding orbital (the C-N bond).

A detailed X-ray analysis and theoretical study on the related compound N,N′-bis(3-nitrophenyl)methanediamine provided the first demonstration of two anomeric effects (nN → σC-N) existing simultaneously in a single N—C—N unit. researchgate.netnih.gov This "double anomeric effect" has a profound impact on the molecule's conformation. It controls the geometry of the C—N—C—N—C fragment, forcing it into a nearly perpendicular/perpendicular conformation. researchgate.netnih.gov These interactions also manifest as a reduction in the pyramidality of the nitrogen atoms and a shortening of the C-N bond lengths compared to a standard single bond. researchgate.net Quantum mechanical calculations are crucial for quantifying the energy of these nN → σC-N interactions and confirming their role in stabilizing the observed molecular geometry.

| Geometric Parameter | Observation in N,N′-bis(3-nitrophenyl)methanediamine | Attributed Cause |

|---|---|---|

| C—N—C—N Torsion Angle | 81.18 (18)° | Double Anomeric Effect researchgate.netnih.gov |

| C-N Bond Length | Shortened | nN → σC-N Interaction researchgate.net |

| Nitrogen Geometry | Reduced Pyramidality | nN → σC-N Interaction researchgate.net |

Quantum mechanical studies can effectively model reaction pathways, transition states, and activation energies, providing detailed insight into chemical reactivity. The primary synthesis of this compound involves the condensation of 4-nitroaniline (B120555) with formaldehyde (B43269). evitachem.com The generally accepted mechanism for this reaction is the nucleophilic attack of the amine groups of two 4-nitroaniline molecules onto the electrophilic carbonyl carbon of formaldehyde, leading to the formation of the central methylene bridge. evitachem.com

QM calculations can be used to:

Model the transition state of the nucleophilic attack.

Determine the role of acid or base catalysts in facilitating the reaction. evitachem.com

Investigate the electronic effects of the electron-withdrawing nitro groups on the nucleophilicity of the amine. evitachem.com

Furthermore, theoretical studies can explore the mechanisms of subsequent reactions, such as the reduction of the nitro groups to form N,N'-bis(4-aminophenyl)methanediamine, a compound with different electronic properties and potential applications. evitachem.com

Crystal Structure Prediction and Validation

Determining the crystal structure of this compound is essential for understanding its solid-state properties. While experimental validation is typically achieved through single-crystal X-ray diffraction, computational methods for crystal structure prediction (CSP) are becoming increasingly valuable.

Experimental validation for the closely related N,N′-bis(3-nitrophenyl)methanediamine confirms its crystal structure and reveals key packing details. researchgate.netnih.gov This experimental data serves as a critical benchmark for validating computational prediction methods.

Reported Crystallographic Data for N,N′-bis(3-nitrophenyl)methanediamine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₂N₄O₄ | nih.gov |

| Symmetry | Molecule lies on a crystallographic twofold axis | nih.gov |

| Supramolecular Motif | Complex sheets parallel to (100) | nih.gov |

| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds | nih.gov |

CSP methodologies typically involve generating a multitude of potential crystal packings and ranking them based on their calculated lattice energies. These studies can help identify the most stable polymorphs and understand the factors driving crystallization. Databases like the Cambridge Structural Database (CSD) can be computationally screened to identify common packing motifs and space groups for functionally similar molecules, guiding the prediction process. chemrxiv.org

Computational Screening for Material Properties

This compound has been identified as a compound of interest in materials science, particularly due to its potential as a purely organic, single-component functional material. chemrxiv.orgevitachem.com Computational screening plays a crucial role in identifying promising candidates for specific applications before undertaking extensive experimental synthesis and characterization.

One area of significant interest is piezoelectricity. Research has highlighted this compound (abbreviated BPNA) as a potential candidate for metal-free organic piezoelectric materials. chemrxiv.org Computational screening approaches for such properties involve:

Database Mining: Searching crystallographic databases (like the CSD) for molecules in polar space groups that are prerequisites for piezoelectricity. chemrxiv.org

Quantum Mechanical Calculations: Using QM methods, such as Density Functional Theory (DFT), to compute properties like molecular dipole moments, spontaneous crystal polarization, and elastic tensors. semanticscholar.orgchemrxiv.org

Interaction Topology Analysis: Correlating the anisotropy of intermolecular interactions, as visualized by energy frameworks, with mechanical flexibility and potential piezoelectric response. chemrxiv.org

Beyond piezoelectricity, computational screening can predict other material properties. DFT calculations can determine a compound's polarizability (αo) and hyperpolarizability (βo), which are indicators of its potential for nonlinear optical (NLO) applications. semanticscholar.org A high hyperpolarizability value suggests that the material may be effective in applications like frequency doubling in lasers.

Materials Science Applications and Functional Properties of N,n Bis 4 Nitrophenyl Methanediamine

Organic Nonlinear Optical (NLO) Materials

The arrangement of molecules and the distribution of electrons within a material can lead to nonlinear optical (NLO) effects, where the material's optical properties change with the intensity of incident light. Organic molecules, with their customizable structures and potential for large dipole moments, are a key area of research for NLO materials. BPNA, featuring electron-donating amino groups and electron-withdrawing nitro groups connected through a methylene (B1212753) bridge, possesses a molecular architecture conducive to NLO activity.

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a prominent NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "upconverted" into a single photon with twice the frequency (and half the wavelength). This process is crucial for applications such as frequency doubling of lasers.

While specific quantitative SHG efficiency data for N,N'-bis(4-nitrophenyl)methanediamine is not extensively documented in publicly available literature, the analogous compound 2-methyl-4-nitroaniline (B30703) (MNA) provides a relevant benchmark. Research has shown that nanofibers of MNA can exhibit an effective nonlinear optical coefficient two orders of magnitude greater than the bulk powder form, highlighting the importance of material processing and morphology in enhancing SHG efficiency. Given the structural similarities, including the presence of the nitroaniline chromophore, BPNA is anticipated to exhibit significant SHG activity, although detailed experimental verification is required.

Piezoelectric and Ferroelectric Materials

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. Conversely, these materials exhibit a change in shape when an external electric field is applied. This property is fundamental to a wide range of applications, from sensors and actuators to energy harvesting devices. Recent research has identified this compound as a promising single-component organic crystal for piezoelectric applications. chemrxiv.org

Mechanistic Understanding of Electromechanical Coupling

The electromechanical coupling in molecular crystals like BPNA arises from the change in the net dipole moment of the crystal lattice under mechanical deformation. The key mechanistic aspects include:

Molecular Dipole Moment: The BPNA molecule possesses a significant dipole moment due to the asymmetry in its electron distribution caused by the nitro and amino groups.

Crystalline Arrangement: In the solid state, these molecules arrange themselves in a specific, non-centrosymmetric crystal lattice. This ordered arrangement of molecular dipoles results in a net macroscopic polarization.

The flexibility of the molecular structure and the nature of the intermolecular interactions, such as hydrogen bonding, play a crucial role in the efficiency of this electromechanical coupling.

Correlation of Piezoelectric Response with Structural Descriptors

The magnitude of the piezoelectric response is quantified by the piezoelectric coefficients (dij). While specific experimental values for BPNA are not yet widely reported, a comparative analysis with other organic piezoelectric materials suggests key structural descriptors that influence its performance:

| Structural Descriptor | Influence on Piezoelectric Response |

| Molecular Dipole Moment | A larger molecular dipole moment generally contributes to a stronger piezoelectric effect. |

| Crystal Packing and Symmetry | A non-centrosymmetric crystal structure is a prerequisite for piezoelectricity. The specific space group and packing arrangement determine the direction and magnitude of the piezoelectric response. |

| Intermolecular Interactions | The strength and directionality of intermolecular forces, such as hydrogen bonds, influence the mechanical compliance of the crystal and how effectively strain is translated into a change in polarization. |

| Mechanical Flexibility | Organic crystals with a degree of mechanical flexibility can often exhibit enhanced piezoelectric responses as the lattice can deform more readily under stress. |

This table is based on general principles of piezoelectricity in molecular crystals and the known structural features of this compound.

Influence of Crystal Anisotropy and Polarity on Piezoelectricity

Crystals are inherently anisotropic, meaning their properties can vary depending on the direction. This anisotropy is a critical factor in their piezoelectric behavior.

Anisotropy of Piezoelectric Coefficients: The piezoelectric response of a BPNA crystal will be directional. For instance, the longitudinal piezoelectric coefficient (d33) measures the charge generated in the same direction as the applied stress, while transverse coefficients (e.g., d31) measure the charge generated perpendicular to the stress. The relative magnitudes of these coefficients are determined by the crystal's symmetry and the orientation of the molecular dipoles within the lattice.

Crystal Polarity: The presence of a net crystallographic polarity, arising from the alignment of molecular dipoles, is essential for piezoelectricity. The direction of this polar axis dictates the primary direction of the piezoelectric response. For BPNA, the polar axis would be determined by the collective orientation of the individual molecular dipoles within the crystal structure. Understanding and controlling the growth of single crystals with a well-defined polar axis is therefore crucial for fabricating effective piezoelectric devices from this material.

This compound as a Single-Component Organic Piezoelectric Crystal

This compound (BPNA) has been identified as a noteworthy example within the emerging class of single-component organic piezoelectric crystals. evitachem.com The pursuit of metal-free, purely organic piezoelectric materials is driven by their inherent advantages, such as biocompatibility and biodegradability, which make them suitable for advanced applications in medical devices and biocompatible sensors. evitachem.com Unlike traditional inorganic piezoelectric materials or multi-component organic systems, single-component crystals like BPNA offer a simplified model for understanding the fundamental principles that govern piezoelectricity at the molecular level. evitachem.com

The piezoelectric effect in molecular crystals is intrinsically linked to the material's crystal structure; a non-centrosymmetric point group is a prerequisite for a non-zero electric polarity. evitachem.com The piezoelectric strain coefficient, dij, quantifies the material's response to mechanical stress. Research into organic piezoelectric crystals has revealed that this property is the result of a complex interplay between multiple factors, including supramolecular packing, dielectric permittivity, mechanical flexibility, lattice energy, and spontaneous polarization. evitachem.com The potential of this compound in this domain underscores a significant direction in the development of flexible and functional molecular materials. evitachem.com

| Material Class | Example | Typical d₃₃ Coefficient (pC/N) |

|---|---|---|

| Polymer | Polyvinylidene fluoride (B91410) (PVDF) | 20-30 |

| Organic Co-Crystal | Glycine-sulfamic acid | 1-40 |

| Hybrid Perovskite MOF | (TMCM)MnCl₃ | ~185 |

| Single-Component Organic | This compound | Under Investigation |

Molecular Semiconductors and Optoelectronic Materials

The unique molecular architecture of this compound, which features two nitrophenyl groups linked by a methylene bridge, suggests its potential for use in molecular semiconductors and optoelectronic devices. The aromatic rings provide pathways for π-electron delocalization, while the electron-withdrawing nitro groups significantly influence the electronic properties of the molecule.

While specific experimental data on the charge transport characteristics of this compound are not extensively documented in peer-reviewed literature, its molecular structure allows for informed predictions. The presence of aromatic nitrophenyl moieties suggests that charge transport would occur via hopping between localized states on adjacent molecules in the crystal lattice. The electron-withdrawing nature of the nitro groups (-NO₂) is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The photophysical properties of this compound are dominated by the electronic structure of the 4-nitroaniline (B120555) chromophore. The presence of both an electron-donating amine group and a strongly electron-withdrawing nitro group on the benzene (B151609) ring gives rise to a significant intramolecular charge transfer (ICT) character.

Electronic excitations in this molecule are expected to be primarily π → π* transitions, with the ICT nature of the lowest energy transition being prominent. This typically results in a strong absorption band in the UV-visible region. Spectroscopic data for N,N'-bis(p-nitrophenyl)methanediamine, including UV-Vis spectra, are available and provide the basis for analyzing these electronic transitions. chemicalbook.com The electron-withdrawing nitro groups can influence the excited state dynamics, potentially leading to non-radiative decay pathways that may quench fluorescence. The specific absorption and emission maxima, Stokes shift, and fluorescence quantum yield are critical parameters that require detailed experimental characterization to fully assess the material's optoelectronic potential.

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₄ | lookchem.com |

| Molecular Weight | 288.26 g/mol | lookchem.com |

| Appearance | Yellow crystalline solid | evitachem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 6 | lookchem.com |

Development of Advanced Functional Molecular Materials

The development of advanced functional materials from organic molecules like this compound hinges on understanding and manipulating their structure-property relationships at the molecular and supramolecular levels.

These interactions are crucial in directing the crystal packing, which ultimately determines the bulk properties of the material. By modifying the molecular structure—for instance, by changing the substituent groups on the phenyl rings—it is possible to tune the intermolecular forces, crystal symmetry, and, consequently, the functional response of the material. This molecular engineering approach is fundamental to designing materials with tailored piezoelectric, electronic, or optical properties.

The material properties of this compound suggest its potential for use in chemical sensing platforms. Nitroaromatic compounds are well-known for their ability to act as fluorescence quenchers due to their electron-deficient nature. If the material can be designed to be fluorescent, its emission could be selectively quenched upon interaction with specific electron-rich (donor) analytes.

Furthermore, the amine groups within the structure can act as hydrogen bond donors and potential binding sites for target molecules. evitachem.com The compound's ability to act as a ligand in coordination chemistry further supports its potential to interact specifically with metal ions or other chemical species. evitachem.com A sensor could be designed where the binding of an analyte to these sites induces a detectable change in the material's optical (e.g., color or fluorescence) or electronic (e.g., conductivity) properties. This potential application, however, remains speculative and requires dedicated research to fabricate and test sensor devices based on this material.

Fabrication of Mechanical Actuators based on Molecular Crystals

The development of mechanical actuators from molecular crystals is a burgeoning field in materials science, with this compound (BPNA) emerging as a compound of interest due to its potential piezoelectric and flexible properties. chemrxiv.org The fabrication process for creating mechanical actuators from such organic single crystals typically involves two critical stages: the synthesis of the high-purity compound and the subsequent growth of well-defined single crystals suitable for demonstrating mechanical response to external stimuli.

The synthesis of this compound is generally achieved through the condensation reaction of 4-nitroaniline with formaldehyde (B43269). evitachem.com This process is often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695). To facilitate the formation of the methylene bridge connecting the two 4-nitrophenyl groups, acidic or basic catalysts may be employed. evitachem.com The reaction conditions, particularly temperature, are carefully controlled, often kept below 50°C, to ensure the formation of the desired product. evitachem.com Following the reaction, purification techniques such as recrystallization are crucial to obtain a high-purity crystalline solid, which is typically yellow in appearance. evitachem.com

Once the pure compound is synthesized, the next step is the growth of single crystals. While specific methods for growing large, actuator-quality single crystals of this compound are not extensively detailed in the available literature, general techniques for organic crystal growth are applicable. These methods often involve slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent and the rate of evaporation are critical parameters that influence the size, shape, and quality of the resulting crystals. For mechanical actuation studies, slender, needle-like, or thin, plate-like crystals are often preferred as they can exhibit more pronounced bending, twisting, or curling motions in response to stimuli such as light or heat.

The actuation properties of molecular crystals are intrinsically linked to their crystal packing and the presence of non-covalent interactions. The response of these crystals to external stimuli, such as photo-irradiation, can be modulated by variations in crystal size and morphology. For instance, in some photo-actuating crystals, slender crystals might exhibit bending or twisting, while wider crystals of the same material might undergo more destructive effects like splitting or jumping.

While this compound has been identified as a promising candidate for single-component organic piezoelectric materials, detailed studies demonstrating its fabrication into a functional mechanical actuator and the specific conditions (e.g., light wavelength, temperature change) that trigger its mechanical response are areas for ongoing research. chemrxiv.org The potential for this compound in the development of novel, metal-free, and biocompatible actuators remains a significant point of interest for materials scientists. chemrxiv.org

| Property | Description | Source |

| Compound Name | This compound | evitachem.com |

| CAS Number | 39809-82-0 | lookchem.com |

| Molecular Formula | C13H12N4O4 | lookchem.com |

| Appearance | Typically a yellow crystalline solid | evitachem.com |

| Synthesis Method | Condensation of 4-nitroaniline and formaldehyde | evitachem.com |

| Typical Solvents | Methanol, Ethanol | evitachem.com |

| Catalysts | Acidic or basic catalysts may be used | evitachem.com |

| Purification | Recrystallization or chromatography | evitachem.com |

Comparative Studies and Structure Property Relationships in N,n Bis 4 Nitrophenyl Methanediamine Research

Comparison with Related Bis-arylmethanediamine Analogues

The positioning of substituents on the aromatic rings of bis-arylmethanediamine compounds can dramatically alter their crystal packing and, consequently, their material properties. A key comparison for understanding the para-substituted N,N'-bis(4-nitrophenyl)methanediamine is its meta-substituted isomer, N,N'-bis(3-nitrophenyl)methanediamine.

For N,N'-bis(3-nitrophenyl)methanediamine , X-ray diffraction studies reveal a molecule that lies on a crystallographic twofold axis. Its C—N—C—N—C fragment adopts a conformation described as nearly perpendicular/perpendicular, with C—N—C—N torsion angles of 81.18°. This specific conformation is controlled by adjacent anomeric interactions. In the crystal lattice, the molecules are interconnected through a network of hydrogen bonds, including one N—H⋯O and two C—H⋯O interactions. These bonds link the molecules into complex, sheet-like supramolecular structures.

Based on the principles of crystallography and molecular packing, it can be postulated that the para-positioning of the nitro group in This compound would lead to a significantly different supramolecular assembly. The more linear geometry of the 4-nitro isomer, compared to the bent geometry of the 3-nitro isomer, would likely favor different hydrogen bonding motifs and potentially a more extended, less complex sheet structure. The alignment of the strong electron-withdrawing nitro groups and the hydrogen-bond-donating N-H groups at opposite ends of the molecular axis in the 4-nitro isomer could promote more directional intermolecular interactions, such as head-to-tail hydrogen bonding, which would contrast with the arrangement seen in the 3-nitro analogue.

A comparative table of known and hypothesized structural features is presented below.

| Feature | N,N'-bis(3-nitrophenyl)methanediamine | This compound (Hypothesized) |

| Molecular Symmetry | Lies on a crystallographic twofold axis | Likely to possess different crystallographic symmetry (e.g., centrosymmetric or non-centrosymmetric space group) |

| Conformation | C-N-C-N-C torsion angles of 81.18° | Different torsion angles due to altered steric and electronic environment |

| Supramolecular Motif | Complex sheets via N-H⋯O and C-H⋯O bonds | Potentially simpler, more linear chains or sheets driven by strong N-H⋯O hydrogen bonds |

| Overall Packing | Packing influenced by the "bent" molecular shape | Packing influenced by a more linear, rod-like molecular shape |

This table is interactive. Click on the headers to explore more.

The structural arrangement in N,N'-bis(3-nitrophenyl)methanediamine, arising from its specific hydrogen bonding and molecular conformation, determines its space group and thus its potential for piezoelectricity. For this compound, its potential as a piezoelectric material suggests that its crystal structure is non-centrosymmetric. This critical difference in crystal symmetry, and therefore in function, is a direct consequence of the positional isomerism. The change from the meta to the para position alters the directionality of the dipole moment and the intermolecular forces, guiding the molecules to assemble in a completely different, acentric fashion.

Influence of Substituent Electronic Effects on Molecular and Crystal Properties

The nitro group (—NO₂) is a powerful electron-withdrawing group, and its placement on the phenyl ring significantly influences the electronic distribution within the molecule. In this compound, the nitro groups are in the para position, which allows for maximum resonance delocalization of electron density from the amine nitrogen atoms through the phenyl ring to the nitro group.

This strong electronic effect has several consequences:

Bond Lengths: The C—N bond between the phenyl ring and the amine nitrogen is expected to have more double-bond character than in a non-substituted analogue, leading to a shorter bond length. Conversely, the N—O bonds in the nitro group will have more single-bond character.

Acidity: The N—H protons become more acidic due to the electron-withdrawing nature of the para-nitro group. This enhances the strength of N—H⋯O hydrogen bonds, making them a more dominant force in directing the crystal packing.

Molecular Dipole Moment: The para-substitution creates a large molecular dipole moment along the long axis of the molecule, which is a key factor in the piezoelectric properties of molecular crystals.

These electronic influences are fundamental in defining the intermolecular interactions that govern the formation of the specific crystal lattice, which in turn gives rise to the material's bulk properties.

Correlations between Molecular Structure and Bulk Solid-State Characteristics

A central goal in materials science is to draw direct lines of correlation between the molecular-level structure and the macroscopic properties of the solid material. For this compound, its identification as a promising piezoelectric material is intrinsically linked to its crystal structure.

Piezoelectricity in molecular crystals is a complex phenomenon dependent on factors like supramolecular packing, lattice energy, and spontaneous polarization. The specific, non-centrosymmetric packing arrangement adopted by this compound molecules is what allows for a net change in electric polarity when mechanical stress is applied. The strong, directional hydrogen bonds, facilitated by the electronic effects of the para-nitro substituents, are likely the primary drivers for establishing this piezoelectric-active crystal structure. The efficiency of the piezoelectric response would be directly related to how effectively the strain applied to the crystal lattice translates into a change in the net dipole moment of the unit cell.

Development of Predictive Models for Advanced Material Performance

The intricate relationship between molecular structure and functional properties makes compounds like this compound ideal subjects for computational modeling. While specific predictive models for this compound were not detailed in the surveyed literature, the general approach involves using computational analysis to understand the multivariable problem of predicting material performance.

Developing predictive models for this class of materials would likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular properties such as dipole moments, polarizability, and the energies of different molecular conformations.

Crystal Structure Prediction (CSP): Employing computational algorithms to predict the most stable crystal packing arrangements based on the molecular structure and intermolecular forces. This is crucial for predicting whether a molecule will crystallize in a centrosymmetric or non-centrosymmetric space group.

Property Calculation: Once a predicted crystal structure is obtained, its bulk properties, such as piezoelectric tensors and elastic constants, can be calculated.

By comparing the predicted properties of different isomers and substituted analogues, these models can guide synthetic chemists in creating new molecules with enhanced performance, accelerating the discovery of next-generation flexible and efficient organic electronic materials.

Future Directions and Emerging Research Avenues for N,n Bis 4 Nitrophenyl Methanediamine

Exploration of Hybrid Materials and Composites for Enhanced Functionality

The incorporation of N,N'-bis(4-nitrophenyl)methanediamine into hybrid materials and composites presents a significant opportunity to develop materials with tailored and enhanced properties. Its aromatic structure suggests its utility in creating novel polymers or dyes. evitachem.com Future research will likely focus on leveraging the compound as a functional building block in more complex material systems.

One of the most promising avenues is the development of piezoelectric composites. This compound has been identified as a purely organic, single-component crystal with potential piezoelectric properties. chemrxiv.org This opens the door for its integration as a functional filler in polymer matrices. By dispersing micro- or nano-crystals of the compound within flexible polymers like polydimethylsiloxane (B3030410) (PDMS) or polyvinylidene fluoride (B91410) (PVDF), it may be possible to create flexible, biocompatible, and lead-free piezoelectric composites. These materials could be engineered for applications in wearable sensors and energy harvesting devices.

Furthermore, derivatives of this compound have shown effectiveness as stabilizers in polymer systems. For instance, a related polymer, poly 2-acryloyl-N,N'-bis(4-nitrophenyl) propandiamide, has been successfully used to improve the stability of nitrocellulose. researchgate.net This suggests that this compound could be functionalized and polymerized to create additives or copolymers that enhance the thermal and chemical stability of various engineering plastics. Research into creating copolymers where the diamine is a key monomer could lead to new classes of high-performance polymers with inherent electronic functionalities.

Application of Advanced In Situ Characterization Methodologies

To fully understand and optimize the performance of this compound in functional materials, it is crucial to employ advanced characterization techniques, particularly those that can monitor processes in situ. While standard methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are used for routine characterization, future research must adopt dynamic observational tools. researchgate.netrsc.org

In situ spectroscopy, for example, can provide real-time insights into the chemical reactions involving this compound. The compound can undergo reactions like diazotization to form useful intermediates. evitachem.com Monitoring such reactions as they occur using techniques like in situ Raman or IR spectroscopy would allow for precise control over reaction kinetics and product formation, which is critical for scalable and reproducible synthesis. researchgate.net

Computational Design and In Silico Screening for Novel Functionalities

Computational chemistry offers powerful predictive tools to accelerate the discovery of new applications for this compound, minimizing the need for extensive empirical testing. In silico screening and computational design, particularly using Density Functional Theory (DFT), can elucidate the molecule's fundamental electronic and optical properties. nih.govnih.gov

DFT calculations are particularly well-suited to predict the nonlinear optical (NLO) properties of molecules. Studies on analogous compounds suggest that the presence of two electron-withdrawing nitro (NO₂) groups can significantly enhance NLO behavior. nih.gov By modeling parameters such as molecular hyperpolarizability, researchers can computationally screen this compound and its derivatives for potential use in optoelectronic applications like frequency doubling or optical switching. The electron-donating and electron-accepting characteristics, which are key to NLO activity, can be precisely mapped using molecular electrostatic potential (MEP) analysis. nih.gov

Beyond optics, in silico tools can predict a range of other functionalities. Molecular docking simulations can be used to screen for potential bioactivity, while pharmacokinetic and toxicity profiles (ADMET) can be estimated to guide development in biomedical fields. researchgate.net Furthermore, computational models can predict fundamental material properties. For instance, the Central Nervous System Multiparameter Optimization (MPO) score, an in silico predictor, is used to estimate the potential for molecules to cross the blood-brain barrier, which could be relevant if derivatives are considered for neurological applications. acs.org

| Computational Method | Predicted Property/Functionality | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Hyperpolarizability, Electron Affinity, Ionization Potential | Nonlinear Optics (NLO), Optoelectronics |

| Molecular Electrostatic Potential (MEP) | Electron-rich and -deficient sites, Reactivity | Reaction Mechanism Studies, Materials Design |

| Molecular Docking | Binding affinity to biological targets | Pharmaceuticals, Biosensors |

| ADMET Screening | Absorption, Distribution, Metabolism, Excretion, Toxicity | Drug Discovery, Toxicology |

| Molecular Dynamics (MD) | Conformational stability, Polymer interactions | Composite Materials, Polymer Science |

Integration of this compound into Advanced Device Architectures

The unique properties of this compound, particularly its potential as a metal-free organic piezoelectric material, make it a compelling candidate for integration into advanced device architectures. chemrxiv.org The use of organic molecules in electronic devices offers advantages such as mechanical flexibility, biocompatibility, and solution processability, which are difficult to achieve with traditional inorganic materials. chemrxiv.org

The most direct application is in piezoelectric devices. Research indicates that molecular piezoelectrics are promising for use in biocompatible sensors, actuators, micro-robotics, medical implants, and energy harvesting systems. chemrxiv.org this compound could serve as the active layer in devices that convert mechanical pressure into electrical signals (sensors) or vice versa (actuators). For example, thin films of the material could be integrated into flexible substrates to create wearable health monitors that track movement or pressure, or into self-powered devices that harvest energy from ambient vibrations. chemrxiv.org

Furthermore, its chemical structure is analogous to compounds used in chemical sensing. Amine-functionalized aromatic compounds have been successfully used in thin-film devices for the detection of nitroaromatic explosives. acs.org Given that this compound possesses both amine groups and nitroaromatic rings, it could be explored for use in sensor arrays. It might function as a selective receptor layer in a chemiresistive or fluorescent sensor, where interaction with a target analyte induces a measurable change in its electrical or optical properties.

| Device Type | Role of the Compound | Key Property Leveraged | Example Application |

|---|---|---|---|

| Piezoelectric Sensor | Active Transducer Layer | Piezoelectricity | Flexible pressure sensors, wearable health monitors |

| Piezoelectric Actuator | Electromechanical Component | Converse Piezoelectricity | Micro-pumps, precision positioning systems |

| Energy Harvester | Energy Conversion Material | Piezoelectricity | Self-powered electronics, vibration harvesting |

| Chemical Sensor | Selective Receptor Layer | Molecular Recognition, Electronic Properties | Environmental monitoring, security screening |

| Optical Device | Nonlinear Optical Medium | High Hyperpolarizability | Optical modulators, frequency converters |

Q & A

Basic: What synthetic methodologies are recommended for N,N'-bis(4-nitrophenyl)methanediamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound likely involves nitro-group functionalization or condensation reactions. A plausible route is the nitration of a methanediamine precursor or coupling 4-nitroaniline derivatives with formaldehyde analogs. For example, highlights the reduction of nitro groups in porphyrin synthesis using SnCl₂ in HCl, which could be adapted for nitro-to-amine conversions in related compounds . Key optimization parameters include:

- Acid Catalysis: Use of propionic acid or anhydrous conditions to minimize side reactions (e.g., acidolysis observed in porphyrin synthesis) .

- Temperature Control: Elevated temperatures (e.g., 80–100°C) for nitro reductions, as seen in tin-based reductions .

- Purification: Column chromatography (silica gel, chloroform/methanol gradients) to separate isomers, as described for porphyrin mixtures .

Basic: What analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

Characterization relies on spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) and methanediamine CH₂ signals (δ 3.5–4.5 ppm). provides NMR data for structurally similar bis(4-fluorophenyl)methanediamine, showing distinct splitting patterns for para-substituted aryl groups .

- FT-IR: Detect N-H stretches (3200–3400 cm⁻¹) and nitro-group vibrations (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₂N₄O₄, calculated m/z 296.08) and fragmentation patterns .

Advanced: How can researchers mitigate challenges in regioselectivity and byproduct formation during synthesis?

Methodological Answer:

Controlling regioselectivity requires tailored reaction design:

- Template-Assisted Synthesis: Use metal templates (e.g., Zn²⁺) to direct coupling, as demonstrated in porphyrin systems to avoid statistical isomer distributions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity while minimizing polymerization. notes pyridine/quinoline as effective media for suppressing acidolysis .

- Kinetic Monitoring: Use in-situ techniques (e.g., TLC, UV-Vis) to track reaction progress and halt at intermediate stages if byproducts emerge .

Advanced: How should researchers resolve discrepancies in analytical data from different synthetic batches?

Methodological Answer:

Data inconsistencies often arise from isomer contamination or solvent effects:

- Chromatographic Purity Assessment: Compare HPLC retention times with standards. highlights NMR solvent effects (e.g., DMSO-d₆ vs. CDCl₃) altering splitting patterns, necessitating solvent standardization .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves structural ambiguities and confirms regiochemistry .

- Computational Validation: DFT calculations (e.g., Gaussian) predict NMR/IR spectra to cross-validate experimental results .